molecular formula C25H24N6O3S B417606 N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 493013-21-1

N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B417606
CAS No.: 493013-21-1
M. Wt: 488.6g/mol
InChI Key: FZJLDZSKLZUSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Attachment of Aromatic Substituents: The aromatic substituents, including the 4-methylanilino and 4-methylphenyl groups, are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with N-(4-nitrophenyl)acetamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic substituents allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-Nitrophenyl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

493013-21-1

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C25H24N6O3S/c1-17-3-7-19(8-4-17)26-15-23-28-29-25(30(23)21-11-5-18(2)6-12-21)35-16-24(32)27-20-9-13-22(14-10-20)31(33)34/h3-14,26H,15-16H2,1-2H3,(H,27,32)

InChI Key

FZJLDZSKLZUSOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.